3-Cyclopentene-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopentene-1,2-diol: is a cyclic diol with the chemical formula C5H8O2. It consists of a cyclopentene ring with hydroxyl groups attached at positions 1 and 2. The compound’s molecular weight is approximately 100.12 g/mol .
Vorbereitungsmethoden
Synthetic Routes::
Diels-Alder Reaction:
Hydroxylation of Cyclopentene:
Industrial Production:: Industrial-scale production methods for 3-Cyclopentene-1,2-diol are not widely documented. research laboratories often synthesize it using the methods mentioned above.
Analyse Chemischer Reaktionen
Reactivity::
Oxidation: The compound can undergo oxidation reactions, converting the hydroxyl groups to carbonyl groups (e.g., ketones or aldehydes).
Reduction: Reduction of the double bond can yield saturated cyclopentane derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups (e.g., halogens or alkyl groups).
Diels-Alder Reaction: Requires a dienophile (e.g., maleic anhydride) and heat.
Hydroxylation: Osmium tetroxide (OsO) or potassium permanganate (KMnO) as oxidizing agents.
Major Products:: The major product of 3-Cyclopentene-1,2-diol reactions depends on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-Cyclopentene-1,2-diol finds applications in various fields:
Chemistry: Used as a building block for more complex molecules.
Biology: Investigated for its potential biological activities.
Medicine: Studied for its pharmacological properties.
Industry: May serve as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The exact mechanism by which 3-Cyclopentene-1,2-diol exerts its effects remains an area of ongoing research. It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate these mechanisms.
Vergleich Mit ähnlichen Verbindungen
3-Cyclopentene-1,2-diol is unique due to its cyclic structure and the presence of two hydroxyl groups. Similar compounds include cis-cyclopenten-1,2-diol and other diols with cyclopentene rings .
Eigenschaften
CAS-Nummer |
40459-97-0 |
---|---|
Molekularformel |
C5H8O2 |
Molekulargewicht |
100.12 g/mol |
IUPAC-Name |
cyclopent-3-ene-1,2-diol |
InChI |
InChI=1S/C5H8O2/c6-4-2-1-3-5(4)7/h1-2,4-7H,3H2 |
InChI-Schlüssel |
VQWAZBMRMSMLPG-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=CC(C1O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.